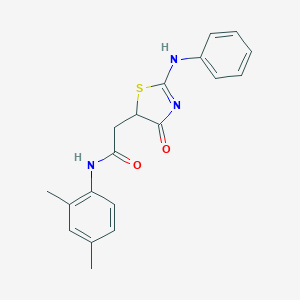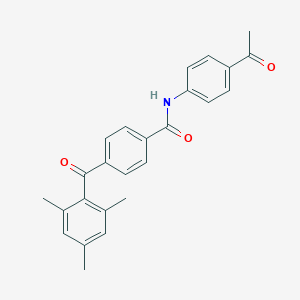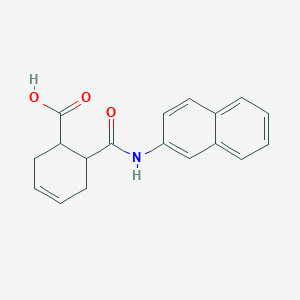![molecular formula C21H21BrN2O4S B392410 N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B392410.png)
N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a propoxyphenyl group, and a pyrrolidinylthioacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidinone Ring: Starting with a suitable diketone, the pyrrolidinone ring can be formed through a cyclization reaction.
Introduction of the Propoxyphenyl Group: This can be achieved via a nucleophilic substitution reaction where a propoxyphenyl halide reacts with the pyrrolidinone intermediate.
Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the intermediate with a thioacetic acid derivative.
Bromophenyl Group Addition: Finally, the bromophenyl group can be added through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the bromophenyl moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds of this nature may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor function or signaling pathways.
Altering Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]thio}acetamide
- N-(4-fluorophenyl)-2-{[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]thio}acetamide
Uniqueness
N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to its analogs. The presence of the bromine atom, for example, can influence the compound’s electronic properties and reactivity.
Propiedades
Fórmula molecular |
C21H21BrN2O4S |
|---|---|
Peso molecular |
477.4g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H21BrN2O4S/c1-2-11-28-17-9-7-16(8-10-17)24-20(26)12-18(21(24)27)29-13-19(25)23-15-5-3-14(22)4-6-15/h3-10,18H,2,11-13H2,1H3,(H,23,25) |
Clave InChI |
ZBQJXBWTLOJEKV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Br |
SMILES canónico |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B392330.png)
![4-[Bis(2-hydroxyethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B392331.png)

![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392333.png)

![3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B392337.png)
![phenyl[4-(4-bromophenyl)-2,4'-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]methanone](/img/structure/B392338.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B392339.png)
![1-(4-Chlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B392342.png)
![2-[(2,6-dichlorobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392345.png)
![2-(3-bromophenyl)-10-chloro-3a,4,9,9a-tetrahydro-1H-4,9-ethenobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B392346.png)
![2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B392348.png)

